

-Spinasterone Stability and Degradation Profile: A Technical Guide

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Compound of Interest

Compound Name: *alpha-Spinasterone*

CAS No.: 23455-44-9

Cat. No.: B030937

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Executive Summary

-Spinasterone (Stigmasta-7,22-dien-3-one) is a bioactive phytosterol ketone derived from the oxidation of

-spinasterol.^{[1][2][3][4]} Structurally distinct from common

-sterols (like cholesterol or

-sitosterol), it features a

double bond system.^{[1][2][3][4]} This structural nuance dictates a unique stability profile, rendering it less susceptible to the rapid allylic oxidation typical of

-sterols but uniquely prone to acid-catalyzed isomerization.^{[1][2][3][4]}

This guide provides a rigorous framework for evaluating the stability of

-spinasterone.^{[1][2][3][4]} It moves beyond generic protocols to address the specific physicochemical vulnerabilities of the stigmastane skeleton, offering validated methodologies for stress testing, analytical quantification, and degradation kinetic modeling.^{[2][3]}

Chemical Profile & Physicochemical Vulnerabilities^{[1][2][3][4][5]}

Understanding the molecule's architecture is the prerequisite for predicting degradation.^{[3][4]}

- IUPAC Name: (5S,6S)-5,6-epoxy-7,8-dihydro-2H-benzofuro[3,2-b]pyridine-2,2-dione[1][2][3][4]
- Chemical Formula: $C_{12}H_{10}N_2O_3$ [2][3][4]
- Molecular Weight: 410.7 g/mol [1][2][3][4]
- Key Functional Groups:
 - C3-Ketone: A saturated carbonyl in the A-ring.[2][3][4] Unlike conjugated enones (e.g., α,β -unsaturated ketones), this group absorbs weakly in UV, complicating detection but offering resistance to direct photodegradation.[1][2][3][4]
 - Double Bond: The defining feature.[2][3][4] It is sterically hindered compared to other double bonds but susceptible to migration (isomerization) to the thermodynamically more stable position under acidic stress.[2][3][4]
 - Double Bond (Side Chain): An isolated trans-double bond, vulnerable to epoxidation or oxidative cleavage under extreme oxidative stress.[2][3][4]

Physicochemical Summary Table

Property	Value / Characteristic	Implication for Stability
LogP	~7.9 (Predicted)	Highly lipophilic; prone to adsorption on plastic/filters.[1][2][3][4]
Solubility	< 1 g/mL (Water), Soluble in CHCl ₃ , THF	Aqueous degradation studies require co-solvents (e.g., 40% ACN).[2][3][4]
UV Max	~205-210 nm (End absorption)	Requires HPLC-CAD, ELSD, or MS for robust quantification; UV is non-specific.
pKa	Non-ionizable	pH effects are catalytic (acid/base hydrolysis) rather than ionization-based.[1][2][3][4]

Degradation Pathways & Mechanisms[1][6][7][8]

The degradation of

-spirosterone follows three primary distinct mechanistic routes.

Acid-Catalyzed Isomerization (The Shift)

Unlike

-sterols which oxidize to 7-keto derivatives,

-sterols primarily degrade via double bond migration.[1][2][3][4]

- Mechanism: Protonation of the

bond leads to a carbocation intermediate.[2][3][4] Elimination can shift the double bond to the position (tetrasubstituted and stable) or

[2][3][4]

- Product:

-Spinasterone.^{[1][2][3][4]}

Oxidative Degradation^{[2][3]}

- Site: The C14 and C9 positions (allylic to

) and the C22-C23 alkene.^{[2][3][4]}

- Mechanism: Radical-mediated autoxidation (Type I) or singlet oxygen addition (Type II).^{[1][2][3][4]}

- Products: 9

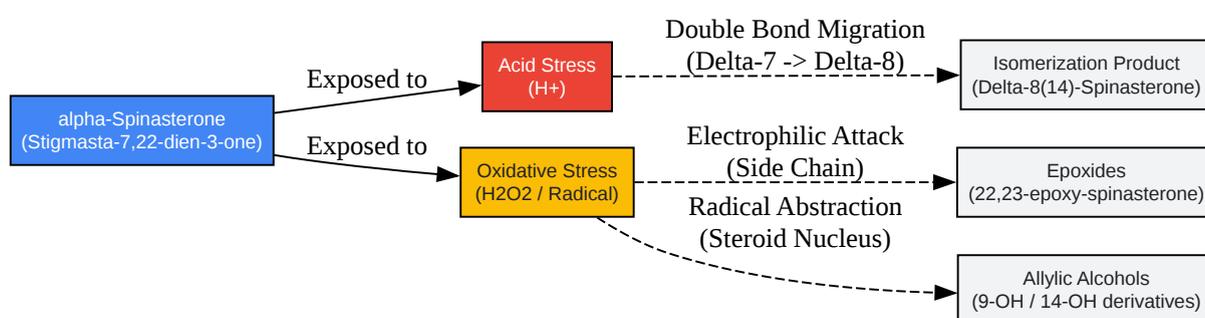
-hydroxy-spinasterone, 14

-hydroxy-spinasterone, and 22,23-epoxides.^{[1][2][3][4]}

Photolysis

While the C3-ketone is not conjugated, high-intensity UV (UV-C) can induce Norrish Type I cleavage adjacent to the carbonyl, though this is rare in solid-state storage.^{[1][2][3][4]}

Visualization: Degradation Logic Flow



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Figure 1: Predicted degradation pathways for

-spinasterone highlighting the critical isomerization route specific to

-sterols.^{[1][2][3][4]}

Analytical Method Development

Due to the lack of a strong chromophore, standard HPLC-UV is often insufficient for stability-indicating methods (SIM).^{[1][2][3][4]} Charged Aerosol Detection (CAD) or LC-MS/MS is recommended.^{[1][2][3][4]}

Recommended Protocol: RP-HPLC-CAD^{[1][2][3][4]}

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 m.^{[2][3][4]}
- Mobile Phase: Isocratic ACN:MeOH:Water (45:45:10).^{[2][3][4]}
 - Rationale: High organic content is required to elute the lipophilic sterol.^{[2][3][4]} Methanol suppresses radical formation better than pure ACN in oxidative studies.^{[2][3][4]}
- Flow Rate: 1.0 mL/min.^{[2][3][4]}
- Detection: CAD (Nebulizer Temp: 35°C) or ELSD.
 - Alternative: UV at 205 nm (Risk: Solvent cutoff interference and low sensitivity).^{[2][3][4]}
- Sample Diluent: THF or Isopropanol (to ensure total solubility of degradation products).

Method Validation Parameters (ICH Q2)

- Specificity: Resolution > 1.5 between Spinasterone and its isomer.^{[2][3][4]}
- Linearity:
over 50–150% of target concentration.
- Accuracy (Recovery): 98–102% from spiked placebo.^{[2][3][4]}

Forced Degradation Protocols (Stress Testing)[1][2][3][4]

Perform these studies to validate the analytical method and identify degradation products.

Acid Hydrolysis (Isomerization Focus)

- Preparation: Dissolve 10 mg -spirosterone in 5 mL THF.
- Stress: Add 5 mL 1N HCl.
- Condition: Reflux at 60°C for 4 hours.
- Neutralization: Neutralize with 1N NaOH prior to injection.
- Target: Look for the isomer peak shifting to a slightly higher retention time due to increased planarity/hydrophobicity.

Oxidative Stress[3][4]

- Preparation: Dissolve 10 mg in 5 mL THF.
- Stress: Add 5 mL 3% .
- Condition: Ambient temperature for 24 hours.
- Note: If no degradation is observed, increase to 30% or add a radical initiator (AIBN) to simulate autoxidation.[2][3][4]

Photostability (Solid State)[2][3][4]

- Sample: Spread thin layer (< 2 mm) of solid API in a quartz dish.

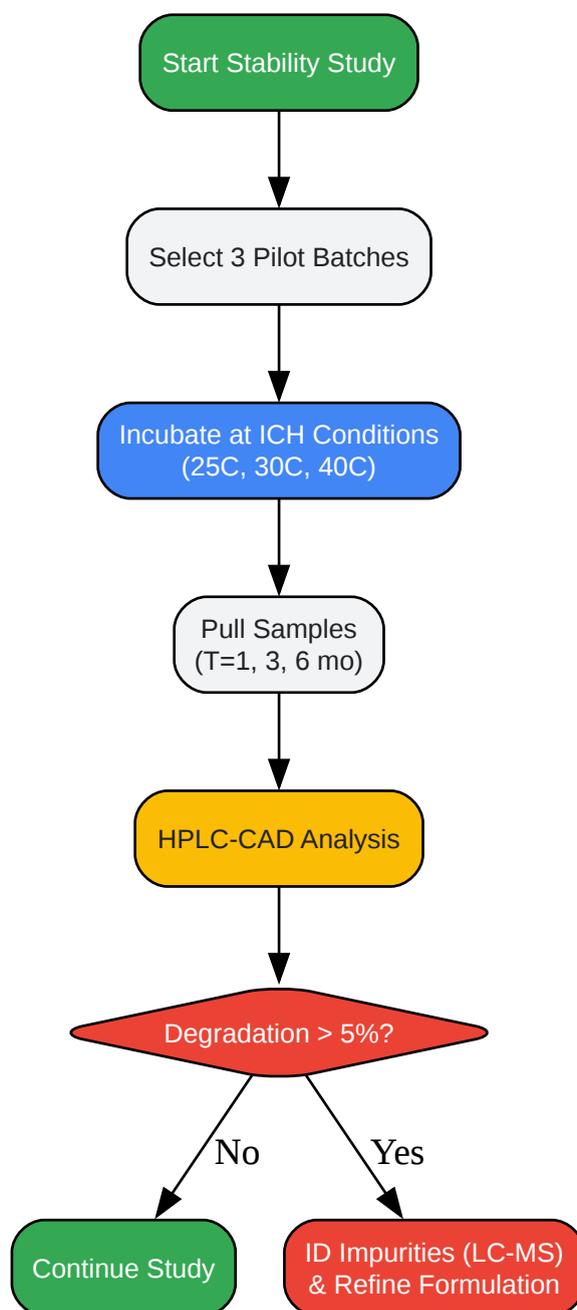
- Exposure: 1.2 million lux hours (visible) and 200 W-hr/m² (UV) per ICH Q1B.[2][3][4]
- Control: Wrap a concurrent sample in aluminum foil.

Stability Study Design (ICH Q1A)

For formal drug development, adhere to the following matrix.

Study Type	Storage Condition	Time Points (Months)
Long-Term	25°C ± 2°C / 60% RH ± 5%	0, 3, 6, 9, 12, 18, 24
Intermediate	30°C ± 2°C / 65% RH ± 5%	0, 6, 9, 12
Accelerated	40°C ± 2°C / 75% RH ± 5%	0, 1, 3, 6

Workflow Visualization



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Figure 2: Decision tree for stability testing workflow compliant with ICH Q1A(R2).

Data Interpretation & Kinetic Modeling[3]

To estimate shelf-life (

) from accelerated data, use the Arrhenius equation.[1][2][3][4]

- Determine Rate Order: Plot Concentration () vs. Time ().
 - Linear fit ()
Zero order.^[2]^[3]^[4]
 - Log() vs. Time linear fit
First order (Most likely for sterol oxidation).^[2]^[3]^[4]
- Calculate Rate Constants (): Determine at 25°C, 30°C, and 40°C.
- Arrhenius Plot: Plot vs. (Kelvin).^[2]^[3]^[4]
 - Slope = ^[1]^[2]^[3]^[4]
- Shelf-Life Calculation:

Stabilization Strategies

If degradation exceeds limits (>0.5% total impurities), implement these formulation controls:

- Antioxidants: Add BHT (Butylated hydroxytoluene) or

-tocopherol (0.05% w/w) to scavenge radicals protecting the

bond.[2][3][4]

- pH Control: Ensure formulation pH is neutral (6.0–7.5) to prevent isomerization.[2][3][4] Avoid acidic excipients (e.g., citric acid) in solid dosage forms.[2][3][4]
- Chelating Agents: Use EDTA to sequester trace metals that catalyze oxidation.[2][3][4]

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